1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride

Description

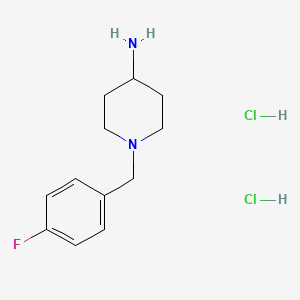

1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 4-fluorobenzyl substituent at the 1-position and an amine group at the 4-position of the piperidine ring. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLBCDHACBCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. For example, 4-fluorobenzyl chloride can react with piperidine in the presence of a base like sodium hydride.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products:

Oxidation: Formation of 1-(4-fluorobenzyl)piperidin-4-one.

Reduction: Formation of 1-(4-fluorobenzyl)piperidin-4-ol.

Substitution: Formation of various substituted piperidines and benzyl derivatives.

Scientific Research Applications

Unfortunately, the provided search results offer very limited information regarding the applications of "1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride." The search results primarily provide chemical and structural information, along with a few mentions in the context of related compounds and chemical synthesis .

Here's a summary of what can be gleaned from the search results:

1. Chemical Information and Properties:

- PubChem Data: "this compound hydrate" is identified with PubChem CID 47000721 .

- Formula and Weight: The molecular formula is C12H21Cl2FN2O, and the molecular weight is 299.21 g/mol .

- Names and Identifiers: The compound is also known as 1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate, MFCD18483402, and FS-6052 .

- Computed Properties: It has 4 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

2. Related Compounds and Synthesis:

- Parent Compound: The parent compound is CID 15132433, which is 1-(4-Fluorobenzyl)piperidin-4-amine .

- Synthesis: It appears as an intermediate in the synthesis of piperazine-pieridine compounds with anti-HCV activity . Specifically, it is related to the synthesis of l-[l-(4-fluoro-benzyl)-piperidin-4-yl]-4(4-fluorophenyl)-piperazine .

3. Potential Research Areas (Inferred):

- Anti-viral Research: Given its mention in the context of anti-HCV compounds, it may have applications or be a building block in anti-viral drug development .

- Medicinal Chemistry: As a substituted piperidine, it could be relevant in medicinal chemistry research, potentially as a component in compounds targeting various biological activities . Piperidines are common structural motifs in pharmaceuticals.

Limitations:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the growth of certain pathogens by interfering with their metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Halogen-Substituted Analogs

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Molecular Formula : C₁₂H₁₈Cl₂N₂ (MW: 261.19 g/mol)

- Key Differences : Replacing fluorine with chlorine increases molecular weight and lipophilicity (Cl has higher atomic weight and greater polarizability than F). This substitution may enhance membrane permeability but reduce metabolic stability due to slower enzymatic cleavage of C-Cl bonds compared to C-F bonds.

- The ortho-difluoro configuration could alter π-π stacking interactions in biological targets.

Electron-Withdrawing and Electron-Donating Groups

- 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride Molecular Formula: C₁₂H₁₇Cl₂N₃O₂ (MW: 308.20 g/mol) Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring. This increases reactivity and may lead to hazardous decomposition products (e.g., nitrogen oxides) under high temperatures .

1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride

Heterocyclic and Bulky Substituents

- This compound showed 95.27% HPLC purity and a melting point of 207–211°C, indicating high crystallinity .

1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine Dihydrochloride

Positional Isomerism and Counterion Effects

- 4-(4-Fluorobenzyl)piperidin-4-amine Dihydrochloride Key Differences: The fluorobenzyl group is attached to the 4-position of the piperidine ring instead of the 1-position.

- Monohydrochloride vs. Dihydrochloride Salts Analogs like 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride (1:1 salt) have lower solubility compared to dihydrochloride salts. The additional HCl in dihydrochloride forms improves aqueous solubility, critical for in vivo applications .

Biological Activity

1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a piperidine ring with a 4-fluorobenzyl substitution, allows for various interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H18ClF2N2

- Molecular Weight : Approximately 258.73 g/mol

- Structure : The compound features a piperidine ring substituted at the nitrogen atom with a 4-fluorobenzyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom significantly influences its chemical reactivity and biological activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting their catalytic activity and leading to various biochemical effects.

- Receptor Modulation : It interacts with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways, suggesting potential applications in treating mood disorders and other neurological conditions .

Biological Activities

This compound exhibits several notable biological activities:

Antimalarial Properties

Research indicates that this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Its mechanism involves specific interactions at the molecular level that are critical for its therapeutic potential against malaria.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine compounds, including this compound, show promising anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines more effectively than standard reference drugs like bleomycin .

Neuropharmacological Effects

The compound's interactions with serotonin and dopamine receptors suggest it may have implications in treating psychiatric conditions. Preliminary studies indicate potential benefits in mood regulation and cognitive enhancement .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Key Features | Unique Biological Activity |

|---|---|---|

| 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine | Chlorine substitution; different receptor activity | Potential effects on neurotransmitter systems |

| 1-(4-Chlorobenzyl)piperidin-4-amine | Lacks fluorine; may alter reactivity | Varies in enzyme inhibition |

| 1-(4-Bromobenzyl)piperidin-4-amine | Bromine substitution; affects electronic properties | Different cytotoxicity profiles |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimalarial Study : A study demonstrated that the compound effectively inhibited Plasmodium falciparum growth in vitro, suggesting its potential as a lead compound for antimalarial drug development.

- Cancer Research : In vitro assays showed that derivatives containing the piperidine moiety exhibited improved cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

- Neuropharmacological Investigations : Research into its effects on serotonin and dopamine receptors revealed promising results for mood disorder treatments, highlighting its role in neurotransmitter modulation .

Q & A

Q. What are the key synthetic routes for preparing 1-(4-fluorobenzyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a piperidin-4-amine derivative and a 4-fluorobenzyl halide (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ or Et₃N). The free base is then converted to the dihydrochloride salt via HCl treatment in a polar solvent (e.g., ethanol or methanol) .

Q. How does the dihydrochloride form enhance stability and solubility compared to the free base?

- Methodological Answer : The dihydrochloride salt improves aqueous solubility due to ionic interactions, facilitating use in biological assays (e.g., receptor binding studies). Stability is enhanced by reducing hygroscopicity and oxidative degradation, particularly under refrigeration (2–8°C) in inert atmospheres (e.g., argon) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust.

- Storage : Store in airtight containers at room temperature, protected from light and moisture.

- Hazard Mitigation : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to investigate structure-activity relationships (SAR) in receptor binding?

- Methodological Answer :

- Modification Strategies :

Fluorine Position : Compare 3- vs. 4-fluorobenzyl analogs to assess electronic effects on receptor affinity.

Piperidine Substitution : Introduce methyl or acetyl groups at the piperidine nitrogen to evaluate steric hindrance.

- Synthesis : Use Suzuki coupling for fluorobenzyl derivatives or reductive amination for alkylated piperidines. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. What analytical techniques are most effective for characterizing this compound and detecting impurities?

- Methodological Answer :

- Primary Methods :

NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms structure (e.g., δ 7.2–7.4 ppm for fluorobenzyl protons).

Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 239.1 for free base).

- Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted 4-fluorobenzyl chloride) with detection limits <0.1% .

Q. How does pH influence the stability of the dihydrochloride salt in aqueous solutions?

- Methodological Answer :

- Stability Testing : Prepare buffered solutions (pH 2–9) and monitor degradation via UV-Vis spectroscopy (λ = 260 nm) over 24–72 hours.

- Findings : Maximum stability observed at pH 4–6. Degradation products (e.g., free piperidin-4-amine) form at extremes (pH <2 or >8) due to hydrolysis .

Contradictory Data Analysis

Q. Conflicting reports exist regarding the compound’s solubility in polar aprotic solvents. How can researchers resolve this?

- Methodological Answer :

- Controlled Experiments : Test solubility in DMSO, DMF, and THF at 25°C using gravimetric analysis. For example, solubility in DMSO is ~50 mg/mL, while DMF requires sonication for full dissolution.

- Documentation : Report solvent purity (e.g., H₂O content <0.01%) and temperature variations (±1°C) to ensure reproducibility .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 293.23 g/mol (dihydrochloride) | |

| Solubility in H₂O | ≥50 mg/mL (25°C) | |

| Melting Point | 215–220°C (decomposes) | |

| HPLC Retention Time | 6.8 min (C18, 70:30 H₂O:MeCN) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.